molecular formula C9H7BrF3NO B1271053 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 25625-57-4

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1271053
CAS No.: 25625-57-4
M. Wt: 282.06 g/mol
InChI Key: OSKNAKFZYROIOL-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7BrF3NO It is a bromoacetamide derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Biochemical Analysis

Biochemical Properties

2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form a bromonium ion intermediate, which is susceptible to nucleophilic attack by biomolecules such as carboxylic acids . This interaction facilitates the formation of desired products in biochemical reactions. Additionally, this compound demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms a bromonium ion intermediate, which can interact with nucleophiles such as carboxylic acids . This interaction leads to the formation of specific products, influencing various biochemical pathways. Additionally, this compound can inhibit or activate enzymes, thereby modulating their activity and affecting downstream cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form a bromonium ion intermediate plays a crucial role in its participation in biochemical reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation in specific cellular compartments . Studying the transport and distribution of this compound is essential for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of N-[3-(trifluoromethyl)phenyl]acetamide. One common method includes the following steps:

    Starting Material: N-[3-(trifluoromethyl)phenyl]acetamide.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to ensure selective bromination at the desired position on the phenyl ring.

    Isolation: The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-bromo-N-[3-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and drug development.

Properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNAKFZYROIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368043
Record name 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25625-57-4
Record name 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Trifluoromethylaniline (1.6 g, 10 mmol) was dissolved in dichloromethane with DIEA (3.4 mL, 20 mmol), cooled to 0° C., and to this solution bromoacetyl chloride was added as a neat liquid (exothermic). After 1 hour the reaction mixture was washed with 1N HCl, dried and concentrated to a brown oil which was purified by column chromatography (10 to 40% EtOAc/hexanes) to give a light brown oil, 1.8 g, 6.4 mmol, 64% yield. 1H NMR (500 MHz, CDCl3) δ 8.19 (s, 1H), 7.75 (s, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.41 (t, J=7.9 Hz, 1H), 7.35 (d, J=7.8 Hz, 3.96 (s, 2H).
Quantity
1.6 g
Type
reactant
Reaction Step One
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Quantity
3.4 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Part A: Synthesis of 2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide Bromoacetyl bromide (1.41 g, 7 mmol) was added under stirring to a solution of 3-trifluoromethyl-aniline (0.77 g, 4.8 mmol) and triethylamine (0.83 mL, 8.2 mmol) in THF (60 mL) at 0° C. The reaction was stirred for 3 h at 0° C. and the solvent was evaporated. The crude product was purified by flash chromatography (Silica, heptane/ethyl acetate 1:1) to afford 2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide (1.35 g, 100%). Mass spectrum (ESI) m/z: 280.0, 282.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.93 (s, 2H), 7.31 (d, J=8.1 Hz, 1H), 7.44 (t, J=7.8 Hz, 1H), 7.63 (d, J=8.1 Hz, 1H), 7.93 (s, 1H), 10.57 (s, 1H).
Name
2-bromo-N-(3-trifluoromethyl-phenyl)-acetamide Bromoacetyl bromide
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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